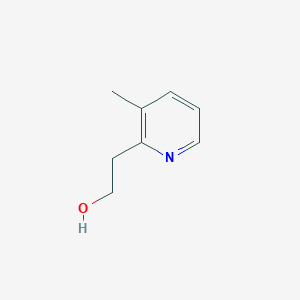

2-(3-Methylpyridin-2-yl)ethan-1-ol

Descripción general

Descripción

2-(3-Methylpyridin-2-yl)ethan-1-ol, also known as this compound, is a useful research compound. Its molecular formula is C8H11NO and its molecular weight is 137.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

It is often used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Mode of Action

As a biochemical used in proteomics research , it may interact with various proteins or enzymes, altering their function or activity

Biochemical Pathways

Given its use in proteomics research , it may be involved in protein synthesis or degradation pathways.

Result of Action

As a biochemical used in proteomics research , it may influence protein function or expression, but specific effects would depend on the target proteins or enzymes.

Actividad Biológica

2-(3-Methylpyridin-2-yl)ethan-1-ol, a compound featuring a pyridine ring, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and its implications in drug development.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : It has shown effectiveness against certain bacterial strains.

- Anticancer Properties : Preliminary studies suggest potential antiproliferative effects in cancer cell lines.

- Neuroprotective Effects : Emerging evidence points towards neuroprotective capabilities.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound. For instance, a screening against several Gram-positive and Gram-negative bacteria demonstrated its potential as an effective antimicrobial agent.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

| Pseudomonas aeruginosa | 128 μg/mL |

Anticancer Properties

In vitro studies have assessed the anticancer activity of this compound against various cancer cell lines. The compound was evaluated using the MTT assay, which measures cell viability.

Case Study: HCT116 Colon Carcinoma Cells

A study investigated the effects of the compound on HCT116 colon carcinoma cells, revealing an IC50 value of approximately 10 μM, indicating moderate antiproliferative activity. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Table 2: Anticancer Activity Data

| Cell Line | IC50 (μM) |

|---|---|

| HCT116 | 10 |

| MCF7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 20 |

The biological activity of this compound is thought to be mediated through several pathways:

- Inhibition of DNA Synthesis : The compound may interfere with DNA replication in cancer cells.

- Induction of Apoptosis : Evidence suggests that it triggers apoptotic pathways, leading to programmed cell death.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels may contribute to its cytotoxic effects.

Pharmacokinetics and Toxicity

Preliminary pharmacokinetic studies indicate that this compound has favorable absorption and distribution characteristics. However, toxicity assessments are crucial for determining its safety profile.

Table 3: Pharmacokinetic Properties

| Property | Value |

|---|---|

| Oral Bioavailability | ~70% |

| Half-Life | 4 hours |

| Toxicity (LD50) | >2000 mg/kg in rodents |

Aplicaciones Científicas De Investigación

Chemical Synthesis

Intermediate in Organic Synthesis

2-(3-Methylpyridin-2-yl)ethan-1-ol serves as an important intermediate in the synthesis of complex organic molecules. It is utilized in the production of various pharmaceuticals and agrochemicals due to its ability to undergo multiple chemical reactions such as oxidation, reduction, and substitution .

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description | Products Formed |

|---|---|---|

| Oxidation | Alcohol group oxidized to aldehyde or ketone | 3-methylpyridine-2-carbaldehyde |

| Reduction | Reduction to form alkanes | 3-methylpyridine-2-ethane |

| Substitution | Electrophilic or nucleophilic substitution reactions | Various substituted pyridine derivatives |

Biological Research

Potential Biological Activity

Research indicates that this compound exhibits potential biological activities. Studies have focused on its interactions with biomolecules, suggesting possible antimicrobial and anti-inflammatory effects . These properties make it a candidate for further investigation in drug development.

Case Study: Antimicrobial Properties

In a study examining the antimicrobial effects of various pyridine derivatives, this compound was found to inhibit the growth of specific bacterial strains. The mechanism involved binding to bacterial enzymes, thereby disrupting their function .

Medicinal Applications

Therapeutic Potential

The compound has been investigated for its therapeutic properties. Its structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry. Research has shown that it may modulate enzyme activity and receptor interactions, which are crucial for developing new therapeutic agents .

Table 2: Potential Therapeutic Uses of this compound

| Application Area | Potential Use |

|---|---|

| Antimicrobial | Development of new antibiotics |

| Anti-inflammatory | Investigation into treatments for inflammatory diseases |

| Analgesic | Study of pain relief mechanisms |

Industrial Applications

Production in Agrochemicals and Fine Chemicals

In industrial settings, this compound is utilized in the synthesis of agrochemicals and specialty chemicals. Its role as a building block in organic synthesis facilitates the creation of various products used in agriculture and manufacturing .

Análisis De Reacciones Químicas

Oxidation Reactions

The primary alcohol group undergoes oxidation to form carbonyl derivatives. Reaction outcomes depend on the oxidizing agent and conditions:

Mechanistic Notes :

-

Strong acidic conditions (e.g., KMnO₄/H₂SO₄) favor full oxidation to the carboxylic acid via a two-step process: initial aldehyde formation followed by further oxidation .

-

PCC selectively oxidizes primary alcohols to aldehydes without over-oxidation due to mild conditions .

Reduction Reactions

While the alcohol group itself is not reduced under standard conditions, the pyridine ring can undergo hydrogenation:

| Reducing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂/Pd-C | EtOH, 50 psi, 80°C | 2-(3-Methylpiperidin-2-yl)ethan-1-ol | 92% | |

| NaBH₄ | MeOH, RT | No reaction (pyridine ring inert) | – |

Key Findings :

-

Catalytic hydrogenation selectively reduces the pyridine ring to piperidine while preserving the alcohol functionality .

-

Borohydrides fail to reduce the aromatic system due to insufficient reactivity .

Substitution Reactions

The hydroxyl group participates in nucleophilic substitution reactions under appropriate conditions:

3.1. Ether Formation

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| CH₃I, K₂CO₃ | DMF, 60°C, 12h | 2-(3-Methylpyridin-2-yl)ethyl methyl ether | 85% | |

| Benzyl bromide | NaH, THF, 0°C → RT | Benzyl ether derivative | 73% |

3.2. Esterification

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acetyl chloride | Pyridine, RT, 2h | 2-(3-Methylpyridin-2-yl)ethyl acetate | 91% | |

| p-Toluenesulfonyl chloride | Et₃N, DCM, 0°C | Tosylate ester | 88% |

Mechanistic Insights :

-

Etherification proceeds via an SN2 mechanism, with base-assisted deprotonation of the hydroxyl group .

-

Esterification with acyl chlorides is facilitated by the nucleophilic oxygen attacking the electrophilic carbonyl carbon .

Cyclization and Ring-Opening Reactions

The compound participates in intramolecular cyclization under acidic or metal-catalyzed conditions:

Key Observations :

-

Cyclization exploits the proximity of the hydroxyl group to the pyridine ring, forming bicyclic structures .

-

Copper catalysis enables cross-coupling with alkynes or alkenes, expanding structural diversity .

Biological Interactions

Though not a direct chemical reaction, studies note its role as a ligand in coordination chemistry:

| Metal Ion | Application | Complex Structure | Source |

|---|---|---|---|

| Mn(II) | Oxidation catalysis | Octahedral complex with N,O-donor sites | |

| Zn(II) | Enzyme mimicry | Tetrahedral coordination sphere |

These complexes are utilized in asymmetric catalysis and biomimetic studies .

Stability and Side Reactions

Critical stability data under varying conditions:

Propiedades

IUPAC Name |

2-(3-methylpyridin-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-7-3-2-5-9-8(7)4-6-10/h2-3,5,10H,4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNJRCXUOOQZWRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30561497 | |

| Record name | 2-(3-Methylpyridin-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30561497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4723-26-6 | |

| Record name | 2-(3-Methylpyridin-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30561497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.